molecular formula C12H12F2N2S B2648877 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-55-2

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2648877
CAS No.: 863001-55-2
M. Wt: 254.3
InChI Key: NLBLRCLSDQQTTE-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the reaction of 4,6-difluorobenzothiazole with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, replacing a leaving group on the benzothiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole: Similar structure but with chlorine atoms instead of fluorine.

    4,6-Difluoro-2-(morpholin-4-yl)benzo[d]thiazole: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole is unique due to the presence of both fluorine atoms and the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, while the piperidine ring can improve its solubility and pharmacokinetic properties .

Properties

IUPAC Name

4,6-difluoro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLRCLSDQQTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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